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Introduction: Cerevisterol, (22E,24R)-ergosta-7,22-diene-3β,5α,6β-triol, is a bioactive sterol

primarily isolated from fungi, including yeast (Saccharomyces cerevisiae) and various

endophytic fungi.[1][2][3] It has garnered significant interest in the scientific community for its

potential therapeutic properties, notably its anti-inflammatory effects.[1][4][5] Cerevisterol has

been shown to alleviate inflammation by suppressing the MAPK/NF-κB/AP-1 signaling cascade

and activating the Nrf2/HO-1 pathway.[1][4][6] The precise characterization of its complex,

polyhydroxylated steroidal structure is fundamental for understanding its mechanism of action

and for any further drug development efforts. Nuclear Magnetic Resonance (NMR)

spectroscopy is the most powerful analytical technique for the unambiguous structure

elucidation of such natural products.[7]

This document provides a detailed guide to the application of 1D and 2D NMR spectroscopy for

the complete structural assignment of cerevisterol, including comprehensive data tables and

experimental protocols.

Quantitative NMR Data for Cerevisterol
The following tables summarize the ¹H and ¹³C NMR chemical shifts for cerevisterol. Data is

typically recorded in deuterated chloroform (CDCl₃) or deuterated pyridine (pyridine-d₅) on a
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500 MHz or higher spectrometer. The numbering of the ergostane skeleton is provided for

clarity.

Cerevisterol Structure with Atom Numbering Figure 1: Cerevisterol structure with standard
ergostane numbering.

Table 1: ¹H NMR Spectroscopic Data for Cerevisterol (500 MHz, CDCl₃)

Position δH (ppm) Multiplicity J (Hz)

3 3.98 m

6 3.51 d 2.5

7 5.58 d 5.5

18 0.64 s

19 1.08 s

21 1.03 d 6.5

22 5.21 dd 15.3, 8.5

23 5.18 dd 15.3, 8.5

26 0.82 d 6.8

27 0.84 d 6.8

| 28 | 0.91 | d | 6.8 |

Note: This table presents key proton signals. The full spectrum contains numerous overlapping

multiplets in the aliphatic region (1.20-2.50 ppm). Data is compiled based on typical values

found in the literature for cerevisterol and related ergostane sterols.[8]

Table 2: ¹³C NMR Spectroscopic Data for Cerevisterol (125 MHz, CDCl₃)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/product/b1209023?utm_src=pdf-body
https://www.benchchem.com/product/b1209023?utm_src=pdf-body
https://www.benchchem.com/product/b1209023?utm_src=pdf-body
https://www.researchgate.net/figure/H-NMR-500-MHz-spectroscopic-data-for-sterols-1-5-d-ppm-J-values-in-Hz_tbl1_237083525
https://www.benchchem.com/product/b1209023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position δC (ppm) Position δC (ppm)

1 38.4 15 23.2

2 30.1 16 28.5

3 67.8 17 56.1

4 41.3 18 12.3

5 76.3 19 18.2

6 74.5 20 40.4

7 119.7 21 21.1

8 141.5 22 135.5

9 49.6 23 132.1

10 37.1 24 42.8

11 21.5 25 33.1

12 39.5 26 19.6

13 43.9 27 19.9

| 14 | 51.2 | 28 | 17.6 |

Note: Data is compiled based on typical values found in the literature for cerevisterol and

related ergostane sterols.[8]

Table 3: Key 2D NMR Correlations for Cerevisterol Structure Elucidation
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Proton(s)
COSY Correlations
(¹H-¹H)

HMBC Correlations
(¹H-¹³C)

Key NOESY
Correlations (¹H-¹H)

H-6 (3.51) H-7 C-5, C-7, C-8, C-10 H-7, H-4β

H-7 (5.58) H-6 C-5, C-6, C-9, C-14 H-6

Me-18 (0.64) -
C-12, C-13, C-14, C-

17
H-20, H-21

Me-19 (1.08) - C-1, C-5, C-9, C-10 H-1α, H-2β, H-4β

| H-22/H-23 (5.18-5.21) | H-20, H-24 | C-20, C-21, C-24, C-28 | Me-21, Me-28 |

Experimental Protocols for NMR Analysis
Detailed methodologies for the key NMR experiments required for cerevisterol's structure

elucidation are provided below.

Protocol 1: 1D NMR (¹H and ¹³C)
Objective: To obtain the primary proton and carbon chemical shift information, proton

multiplicity, and coupling constants.

Sample Preparation: Dissolve 5-10 mg of purified cerevisterol in ~0.6 mL of deuterated

solvent (e.g., CDCl₃, 99.8 atom % D) in a 5 mm NMR tube. Tetramethylsilane (TMS) is

typically used as an internal standard (δ = 0.00 ppm).

Instrument Parameters:

Spectrometer: 500 MHz or higher

Probe: Standard 5 mm broadband probe

Temperature: 298 K (25 °C)

¹H Acquisition Parameters:

Pulse Sequence: zg30 (Bruker)
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Spectral Width (SW): 12-16 ppm

Number of Scans (NS): 8-16

Relaxation Delay (D1): 2 seconds

Acquisition Time (AQ): ~3 seconds

¹³C Acquisition Parameters:

Pulse Sequence: zgdc30 (Bruker) with proton decoupling

Spectral Width (SW): 220-250 ppm

Number of Scans (NS): 1024-4096 (or more, depending on concentration)

Relaxation Delay (D1): 2 seconds

Data Processing: Apply Fourier transformation with exponential line broadening (LB = 0.3 Hz

for ¹H, 1.0 Hz for ¹³C). Perform phase and baseline correction. Calibrate the spectrum to the

residual solvent signal or TMS.

Protocol 2: 2D COSY (Correlation Spectroscopy)
Objective: To identify scalar-coupled protons (typically 2-3 bonds apart), which helps

establish proton-proton connectivity within spin systems.[9][10]

Sample Preparation: As per Protocol 1.

Instrument Parameters: As per Protocol 1.

Acquisition Parameters:

Pulse Sequence: cosygpppqf (Bruker)

Spectral Width (SW): 12 ppm in both F1 and F2 dimensions

Data Points: 2048 (F2) x 256 (F1 increments)
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Number of Scans (NS): 4-8 per increment

Relaxation Delay (D1): 1.5-2.0 seconds

Data Processing: Apply a sine-squared window function in both dimensions followed by 2D

Fourier transformation. Symmetrize the spectrum.

Interpretation: Cross-peaks appear symmetrically off the diagonal, connecting signals from

protons that are J-coupled.[11] This is used to trace out the connectivity of the sterol rings

and the side chain.

Protocol 3: 2D HSQC (Heteronuclear Single Quantum
Coherence)

Objective: To identify direct one-bond correlations between protons and their attached

carbons.[12][13]

Sample Preparation: As per Protocol 1.

Instrument Parameters: As per Protocol 1.

Acquisition Parameters:

Pulse Sequence: hsqcedetgpsisp2.4 (Bruker, multiplicity-edited)

Spectral Width (SW): ~12 ppm (F2, ¹H) x ~160 ppm (F1, ¹³C)

Data Points: 2048 (F2) x 256 (F1 increments)

Number of Scans (NS): 8-16 per increment

Relaxation Delay (D1): 1.5 seconds

Data Processing: Apply sine-squared window functions and perform 2D Fourier

transformation.

Interpretation: Each cross-peak correlates a proton signal (F2 axis) with its directly attached

carbon signal (F1 axis). Multiplicity-edited sequences can distinguish CH/CH₃ (positive
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phase) from CH₂ (negative phase) signals.

Protocol 4: 2D HMBC (Heteronuclear Multiple Bond
Correlation)

Objective: To identify long-range (typically 2-4 bonds) correlations between protons and

carbons. This is crucial for connecting spin systems across quaternary carbons and

heteroatoms.[14][15][16]

Sample Preparation: As per Protocol 1.

Instrument Parameters: As per Protocol 1.

Acquisition Parameters:

Pulse Sequence: hmbcgplpndqf (Bruker)

Spectral Width (SW): ~12 ppm (F2, ¹H) x ~220 ppm (F1, ¹³C)

Data Points: 2048 (F2) x 256 (F1 increments)

Number of Scans (NS): 16-32 per increment

Relaxation Delay (D1): 2.0 seconds

Long-range coupling delay (¹JCH): Optimized for 8-10 Hz.

Data Processing: Apply sine-squared window functions and perform 2D Fourier

transformation.

Interpretation: Cross-peaks correlate protons with carbons that are 2-4 bonds away. This

data is essential for assembling the complete carbon skeleton, for example, by observing

correlations from the angular methyl protons (Me-18, Me-19) to various carbons in the ring

system.[17]

Protocol 5: 2D NOESY (Nuclear Overhauser Effect
Spectroscopy)
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Objective: To identify protons that are close in space (< 5 Å), regardless of their through-

bond connectivity. This experiment is paramount for determining the relative stereochemistry

of the molecule.[12][18]

Sample Preparation: As per Protocol 1. The sample should be thoroughly degassed to

remove dissolved oxygen, which can quench the NOE effect.

Instrument Parameters: As per Protocol 1.

Acquisition Parameters:

Pulse Sequence: noesygpph (Bruker)

Spectral Width (SW): 12 ppm in both F1 and F2 dimensions

Data Points: 2048 (F2) x 256 (F1 increments)

Number of Scans (NS): 16 per increment

Relaxation Delay (D1): 2.0 seconds

Mixing Time (d8): 500-800 ms (optimized based on molecular size)

Data Processing: Apply sine-squared window functions and perform 2D Fourier

transformation.

Interpretation: Cross-peaks indicate spatial proximity between protons.[19] For cerevisterol,
key NOEs (e.g., between Me-19 and protons on the A and B rings) help establish the A/B

ring junction stereochemistry and the orientation of the hydroxyl groups.

Visualizations: Workflows and Pathways
The following diagrams illustrate the logical workflow for structure elucidation and the known

signaling pathway of cerevisterol.
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Caption: Experimental workflow for NMR-based structure elucidation of cerevisterol.
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Caption: Logical relationships in interpreting 2D NMR data for cerevisterol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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